Thioinosine triphosphate disulfide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

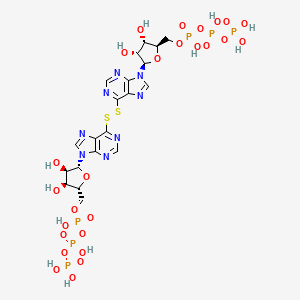

Thioinosine triphosphate disulfide, also known as this compound, is a useful research compound. Its molecular formula is C20H28N8O26P6S2 and its molecular weight is 1046.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Thiol-Disulfide Exchange Reactions

Thioinosine triphosphate disulfide primarily participates in thiol-disulfide exchange reactions. These reactions are crucial for cellular redox balance and involve the transfer of sulfur atoms between thiols and disulfides.

-

Mechanism : The reaction typically follows an SN2 nucleophilic substitution mechanism, where the deprotonated thiolate anion acts as the nucleophile, attacking the electrophilic sulfur atom in the disulfide bond. This results in the formation of a mixed disulfide intermediate before regenerating the free thiol and forming a new disulfide bond.

-

Kinetics : The kinetics of these reactions often exhibit first-order dependence on both reactants, indicating a bimolecular mechanism. The rate constants for these reactions can vary significantly based on the specific conditions and reactants involved, typically ranging from k=0.1−10M−1s−1 under physiological conditions .

Redox Reactions

This compound is also involved in redox reactions within biological systems. These reactions are essential for maintaining cellular homeostasis and regulating metabolic pathways.

-

Reduction Potential : The reduction potential of this compound is critical for its function in redox signaling. It can participate in various biochemical pathways by acting as a reducing agent or by forming stable mixed disulfides with proteins .

Interaction with Thioredoxin

This compound has been shown to interact with proteins such as thioredoxin, which plays a vital role in cellular redox regulation.

Propiedades

Número CAS |

41486-94-6 |

|---|---|

Fórmula molecular |

C20H28N8O26P6S2 |

Peso molecular |

1046.5 g/mol |

Nombre IUPAC |

[[(2R,3S,4R,5R)-5-[6-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C20H28N8O26P6S2/c29-11-7(1-47-57(39,40)53-59(43,44)51-55(33,34)35)49-19(13(11)31)27-5-25-9-15(27)21-3-23-17(9)61-62-18-10-16(22-4-24-18)28(6-26-10)20-14(32)12(30)8(50-20)2-48-58(41,42)54-60(45,46)52-56(36,37)38/h3-8,11-14,19-20,29-32H,1-2H2,(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H2,33,34,35)(H2,36,37,38)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |

Clave InChI |

OFAXUOVYBSQQIJ-XPWFQUROSA-N |

SMILES |

C1=NC2=C(C(=N1)SSC3=NC=NC4=C3N=CN4C5C(C(C(O5)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN2C6C(C(C(O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

SMILES isomérico |

C1=NC2=C(C(=N1)SSC3=NC=NC4=C3N=CN4[C@H]5[C@@H]([C@@H]([C@H](O5)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN2[C@H]6[C@@H]([C@@H]([C@H](O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

SMILES canónico |

C1=NC2=C(C(=N1)SSC3=NC=NC4=C3N=CN4C5C(C(C(O5)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN2C6C(C(C(O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Key on ui other cas no. |

41486-94-6 |

Sinónimos |

(SNOPPP)2 thioinosine triphosphate disulfide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.